molecular formula C20H23FN2O2 B13420449 4'-Fluoro-2-hydroxy-4-(4-phenylpiperazin-1-yl)butyrophenone CAS No. 51037-47-9

4'-Fluoro-2-hydroxy-4-(4-phenylpiperazin-1-yl)butyrophenone

Cat. No.: B13420449
CAS No.: 51037-47-9
M. Wt: 342.4 g/mol
InChI Key: DTQPKKCVUDORIM-UHFFFAOYSA-N
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Description

4’-Fluoro-2-hydroxy-4-(4-phenylpiperazin-1-yl)butyrophenone is a complex organic compound with the molecular formula C20H23FN2O2. It is known for its unique structure, which includes a fluorophenyl group, a hydroxy group, and a phenylpiperazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Fluoro-2-hydroxy-4-(4-phenylpiperazin-1-yl)butyrophenone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of 4’-Fluoro-2-hydroxy-4-(4-phenylpiperazin-1-yl)butyrophenone may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4’-Fluoro-2-hydroxy-4-(4-phenylpiperazin-1-yl)butyrophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol .

Mechanism of Action

The mechanism of action of 4’-Fluoro-2-hydroxy-4-(4-phenylpiperazin-1-yl)butyrophenone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it has been shown to interact with dopamine receptors, affecting neurotransmitter signaling .

Comparison with Similar Compounds

4’-Fluoro-2-hydroxy-4-(4-phenylpiperazin-1-yl)butyrophenone can be compared with other similar compounds, such as:

    4’-Fluoro-2-hydroxy-4-(4-methylpiperazin-1-yl)butyrophenone: Similar structure but with a methyl group instead of a phenyl group.

    4’-Fluoro-2-hydroxy-4-(4-benzylpiperazin-1-yl)butyrophenone: Similar structure but with a benzyl group instead of a phenyl group.

    4’-Fluoro-2-hydroxy-4-(4-ethylpiperazin-1-yl)butyrophenone: Similar structure but with an ethyl group instead of a phenyl group

These compounds share structural similarities but may exhibit different chemical and biological properties due to the variations in their substituents.

Properties

CAS No.

51037-47-9

Molecular Formula

C20H23FN2O2

Molecular Weight

342.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-hydroxy-4-(4-phenylpiperazin-1-yl)butan-1-one

InChI

InChI=1S/C20H23FN2O2/c21-17-8-6-16(7-9-17)20(25)19(24)10-11-22-12-14-23(15-13-22)18-4-2-1-3-5-18/h1-9,19,24H,10-15H2

InChI Key

DTQPKKCVUDORIM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC(C(=O)C2=CC=C(C=C2)F)O)C3=CC=CC=C3

Origin of Product

United States

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